molecular formula C10H16ClNO B2715469 4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 33597-21-6

4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B2715469
CAS No.: 33597-21-6
M. Wt: 201.69
InChI Key: LIUFLEACZJMZEN-UHFFFAOYSA-N
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Description

4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is a phenolic derivative featuring an isopropylamino-methyl substituent at the para position of the benzene ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₁₀H₁₅ClNO, with a molecular weight of 215.69 g/mol (estimated from analogs in ).

Structurally, the compound combines a phenolic hydroxyl group with a secondary amine (isopropyl group), enabling hydrogen bonding and ionic interactions. This dual functionality is critical for biological activity, particularly in receptor-binding studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUFLEACZJMZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with isopropylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The propan-2-ylamino group can interact with various receptors, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The substitution pattern significantly affects biological activity. For example, 4′-Hydroxypropranolol () retains β-blocker activity due to its naphthalenol ether, whereas the target compound’s simpler structure may favor broader receptor interactions.

Lipophilicity : The ethoxy group in increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt form improves water solubility, critical for intravenous formulations (e.g., Ritodrine in ).
  • pKa Values: The phenolic hydroxyl (pKa ~10) and protonated amine (pKa ~8–9) create zwitterionic behavior at physiological pH, influencing bioavailability .
  • Thermal Stability : Hydrochloride salts generally exhibit higher thermal stability than free bases, as seen in and .

Biological Activity

4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, commonly known as labetalol hydrochloride, is a compound with significant biological activity. Its structure comprises a phenolic backbone with an isopropylamino group, contributing to its pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical formula of this compound is C11H18ClNO2C_{11}H_{18}ClNO_2, with a molecular weight of 231.72 g/mol. The presence of both a methoxy group and an isopropylamino group enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Antihypertensive Effects

Labetalol hydrochloride is primarily recognized for its antihypertensive properties . It functions as a non-selective beta-adrenergic antagonist and alpha-1 adrenergic receptor blocker, which leads to vasodilation and reduced blood pressure. Clinical studies have demonstrated its efficacy in managing hypertension, particularly in pregnant women, where it has been used safely to control high blood pressure during pregnancy.

Antioxidant Properties

Research indicates that labetalol exhibits antioxidant activity , which may contribute to its protective effects against oxidative stress-related conditions. The compound can scavenge free radicals, thereby reducing oxidative damage in cells. This property makes it a candidate for further exploration in neurodegenerative diseases where oxidative stress plays a critical role.

Antimicrobial Activity

Emerging studies have suggested that labetalol may possess antimicrobial properties . Preliminary investigations indicate that it can inhibit the growth of certain bacterial strains, although further studies are required to elucidate the specific mechanisms and efficacy against various pathogens.

The biological effects of labetalol are attributed to its interaction with various receptors:

  • Beta-Adrenergic Receptors : By blocking beta-1 and beta-2 receptors, labetalol reduces heart rate and myocardial contractility.
  • Alpha-Adrenergic Receptors : Its antagonistic action on alpha-1 receptors leads to vasodilation, further aiding in blood pressure reduction.
  • Antioxidant Mechanism : Labetalol's ability to scavenge reactive oxygen species (ROS) helps mitigate oxidative stress pathways .

Clinical Efficacy in Hypertension

A study involving pregnant women with gestational hypertension demonstrated that labetalol effectively lowered blood pressure without significant adverse effects on maternal or fetal health. The dosage was carefully monitored, showing a favorable safety profile compared to other antihypertensive agents.

Neuroprotective Potential

In vitro studies have shown that labetalol can protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Research Findings

Study FocusFindings
Antihypertensive EffectsEffective in lowering blood pressure; safe for use in pregnancy.
Antioxidant ActivityExhibits free radical scavenging properties, reducing oxidative stress.
Antimicrobial ActivityInhibits growth of certain bacterial strains; requires further investigation.
Neuroprotective EffectsProtects neuronal cells from oxidative damage; potential applications in neurodegeneration .

Q & A

Basic: What are the recommended synthetic routes for 4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, and how can intermediates be characterized?

Methodological Answer:
A common approach involves reductive amination between 4-hydroxybenzaldehyde and propan-2-ylamine, followed by hydrochloric acid salt formation. Key steps include:

  • Step 1: Condensation of 4-hydroxybenzaldehyde with propan-2-ylamine in a polar solvent (e.g., methanol) under reflux.
  • Step 2: Reduction of the Schiff base intermediate using NaBH4 or catalytic hydrogenation.
  • Step 3: Precipitation of the hydrochloride salt via HCl gas or aqueous HCl addition.

Intermediate Characterization:

  • Schiff Base (Pre-reduction): Confirm via FT-IR (C=N stretch ~1640 cm⁻¹) and <sup>1</sup>H NMR (imine proton δ 8.3–8.5 ppm) .
  • Final Product: Verify purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, Cl matching theoretical values) .

Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be observed?

Methodological Answer:

  • FT-IR:
    • O-H stretch (phenolic): ~3200–3500 cm⁻¹ (broad).
    • N-H (secondary amine): ~3300 cm⁻¹.
    • C-O (phenolic): ~1250 cm⁻¹ .
  • <sup>1</sup>H NMR (D2O):
    • Aromatic protons: δ 6.7–7.2 ppm (multiplet, 4H).
    • CH2-N: δ 3.5–3.8 ppm (singlet, 2H).
    • Propan-2-yl group: δ 1.1–1.3 ppm (doublet, 6H) and δ 3.0–3.2 ppm (septet, 1H) .
  • Mass Spectrometry (ESI-MS):
    • Molecular ion [M+H]<sup>+</sup> at m/z 215.1 (C11H17NO<sup>+</sup>).
    • Isotopic pattern for Cl in HCl salt (3:1 ratio for M+2) .

Advanced: How can researchers resolve discrepancies in bioactivity data across cell-based assays?

Methodological Answer:

  • Controlled Variables:
    • Standardize cell lines (e.g., HEK-293 vs. CHO) and passage numbers.
    • Control pH (hydrochloride salt may affect medium acidity; use buffered solutions) .
  • Assay Validation:
    • Use a reference agonist/antagonist (e.g., isoproterenol for β-adrenergic receptor studies).
    • Quantify intracellular cAMP via ELISA or fluorescence polarization .
  • Data Normalization:
    • Normalize to protein content (Bradford assay) or housekeeping genes (qPCR) to account for cell viability differences .

Advanced: What strategies ensure stability during long-term storage, and how can degradation products be identified?

Methodological Answer:

  • Storage Conditions:
    • Store at -20°C in airtight, light-protected containers with desiccants (hygroscopic HCl salts degrade via hydrolysis) .
  • Stability-Indicating Methods:
    • HPLC-DAD: Use a C18 column (gradient: 0.1% TFA in H2O/MeCN). Monitor degradation peaks at 220 nm .
    • LC-MS/MS: Identify oxidation products (e.g., N-oxide at m/z 231.1) or hydrolyzed phenol derivatives .
  • Forced Degradation Studies:
    • Expose to heat (60°C, 72 hr), UV light (254 nm, 48 hr), and acidic/alkaline conditions to simulate degradation pathways .

Advanced: How can computational modeling predict binding affinities to adrenergic receptors?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with receptor PDB IDs (e.g., 2RH1 for β2-AR).
    • Focus on key residues: Asp113 (salt bridge with amine), Ser203/207 (hydrogen bonding) .
  • MD Simulations (GROMACS):
    • Simulate ligand-receptor complexes in lipid bilayers (POPC) for 100 ns.
    • Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Validate with SPR: Compare computed Kd values to surface plasmon resonance data .

Basic: What safety protocols are essential during handling and disposal?

Methodological Answer:

  • PPE Requirements:
    • Nitrile gloves, lab coat, and safety goggles (irritant to eyes/skin) .
  • Exposure Controls:
    • Use fume hoods for powder handling (airborne concentration <1 mg/m³).
    • Install emergency showers/eye wash stations within 10 sec access .
  • Waste Disposal:
    • Neutralize with NaOH (1M) before incineration. Do not pour into sinks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.